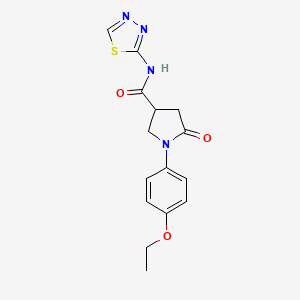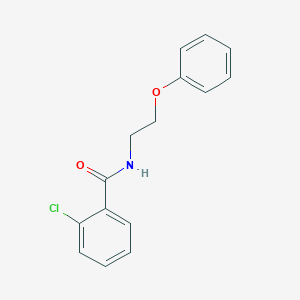![molecular formula C11H11ClN4O B5345570 N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5345570.png)
N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole antifungal agents. It is commonly known as Fluconazole and is used to treat a variety of fungal infections in humans and animals. Fluconazole is a widely researched drug, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mecanismo De Acción
Fluconazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects:
Fluconazole is generally well-tolerated by patients, with few side effects. It is primarily metabolized by the liver and excreted in the urine. In rare cases, fluconazole has been associated with liver toxicity and allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluconazole is a widely used antifungal agent in laboratory experiments due to its broad-spectrum activity and low toxicity. However, its use is limited by the development of resistance in some fungal species.
Direcciones Futuras
Future research on Fluconazole could focus on developing more effective antifungal agents that are less prone to resistance. Additionally, the use of Fluconazole in combination with other antifungal agents could be explored to enhance its efficacy against resistant fungal infections. Finally, the potential use of Fluconazole in the treatment of other diseases, such as cancer, could be investigated.
In conclusion, N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide or Fluconazole is a widely researched antifungal agent that has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It is a highly effective antifungal agent that has revolutionized the treatment of fungal infections in humans and animals.
Métodos De Síntesis
Fluconazole is synthesized by reacting 2,4-dichlorobenzyl chloride with potassium carbonate in dimethylformamide to form 2,4-dichlorobenzyl dimethylcarbamate. This intermediate is then reacted with 1,2,4-triazole-5-thiol in the presence of sodium hydride to form Fluconazole.
Aplicaciones Científicas De Investigación
Fluconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It is commonly used to treat candidiasis, cryptococcal meningitis, and other fungal infections in immunocompromised patients. Fluconazole has also been studied for its potential use in the treatment of fungal infections in animals.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)5-6-13-11(17)10-14-7-15-16-10/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGHTVVZVCJRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)

![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)

![4-({2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5345564.png)
![3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)
![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)
